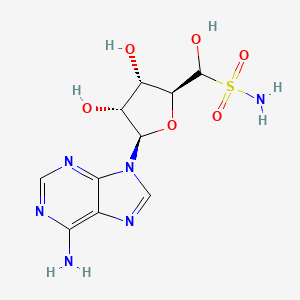
5'-Sulfamoyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Sulfamoyladenosine is a unique compound characterized by the presence of a sulfamoyl group attached to the 5’ position of adenosine. This compound is notable for its rare sulfamoyl ester moiety, which is not commonly found in natural products
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Sulfamoyladenosine typically involves the reaction of adenosine with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfamoyl ester bond . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for 5’-Sulfamoyladenosine are not extensively documented, the compound can be synthesized on a larger scale using similar principles as those employed in laboratory synthesis. The key factors in industrial production include optimizing reaction conditions, scaling up the process, and ensuring consistent quality and yield of the final product .
化学反应分析
Types of Reactions: 5’-Sulfamoyladenosine undergoes various chemical reactions, including substitution and hydrolysis. The sulfamoyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of 5’-Sulfamoyladenosine include sulfamoyl chloride, bases like pyridine, and solvents such as dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from the reactions of 5’-Sulfamoyladenosine depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfamoyl derivatives, while hydrolysis can lead to the formation of adenosine and sulfamic acid .
科学研究应用
Chemistry: In chemistry, 5’-Sulfamoyladenosine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 5’-Sulfamoyladenosine is investigated for its role in cellular processes. It has been shown to interfere with adenosine monophosphate enzymology, making it a valuable tool for studying enzyme mechanisms and cellular metabolism .
Medicine: Medicinally, 5’-Sulfamoyladenosine exhibits antiparasitic activity and has been explored as a potential therapeutic agent. Its ability to inhibit protein biosynthesis and platelet aggregation further highlights its potential in treating various medical conditions .
Industry: In the industrial sector, 5’-Sulfamoyladenosine is utilized in the development of new materials and chemical products. Its unique properties make it a valuable component in various industrial applications .
作用机制
The mechanism of action of 5’-Sulfamoyladenosine involves its interaction with specific molecular targets and pathways. It is known to interfere with adenosine monophosphate enzymology, which affects various cellular processes. The compound’s sulfamoyl group plays a crucial role in its bioactivity, allowing it to interact with enzymes and other biomolecules .
相似化合物的比较
5’-Sulfamoyladenosine can be compared with other similar compounds, such as nucleocidin and ascamycins. These compounds share structural similarities but differ in their functional groups and bioactivity:
Nucleocidin: Contains a fluorine atom at the C-4’ position of the ribose ring and a sulfamoyl ester moiety.
The uniqueness of 5’-Sulfamoyladenosine lies in its specific sulfamoyl ester moiety and its diverse bioactivity, making it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C10H14N6O6S |
|---|---|
分子量 |
346.32 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide |
InChI |
InChI=1S/C10H14N6O6S/c11-7-3-8(14-1-13-7)16(2-15-3)9-5(18)4(17)6(22-9)10(19)23(12,20)21/h1-2,4-6,9-10,17-19H,(H2,11,13,14)(H2,12,20,21)/t4-,5+,6-,9+,10?/m0/s1 |
InChI 键 |
KKQMCTARRKKJGE-YLXOIZHRSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















